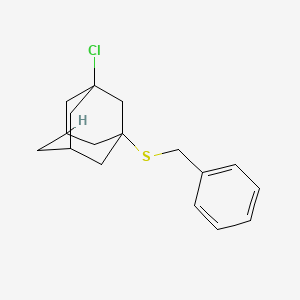![molecular formula C16H16ClN B12070376 N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a cyclopropane ring and a chlorinated phenyl group
Vorbereitungsmethoden
The synthesis of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine typically involves multiple steps. One common synthetic route starts with the commercially available (4-chlorophenyl)(phenyl)methanone. This compound is reduced using sodium borohydride in methanol to yield (4-chlorophenyl)(phenyl)methanol. The alcohol is then converted to the corresponding chloride using hydrochloric acid and calcium chloride. Finally, the chloride is reacted with cyclopropanamine in the presence of a base such as potassium carbonate to yield this compound .
Analyse Chemischer Reaktionen
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Wissenschaftliche Forschungsanwendungen
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Wirkmechanismus
The mechanism of action of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can be compared with other similar compounds, such as:
N-{[4-(3-chlorophenyl)phenyl]methyl}formamide: This compound has a similar structure but contains a formamide group instead of a cyclopropanamine group.
N-{[4-(3-chlorophenyl)phenyl]methyl}piperazine: This compound includes a piperazine ring, which can lead to different biological activities and properties.
Eigenschaften
Molekularformel |
C16H16ClN |
|---|---|
Molekulargewicht |
257.76 g/mol |
IUPAC-Name |
N-[[4-(3-chlorophenyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H16ClN/c17-15-3-1-2-14(10-15)13-6-4-12(5-7-13)11-18-16-8-9-16/h1-7,10,16,18H,8-9,11H2 |
InChI-Schlüssel |
QGISJGBSBVZWOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
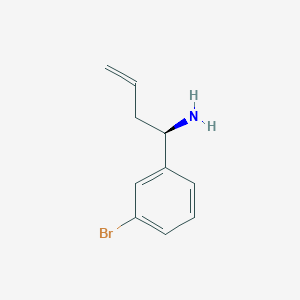
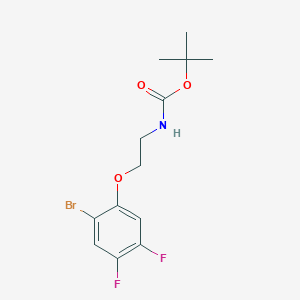

![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)

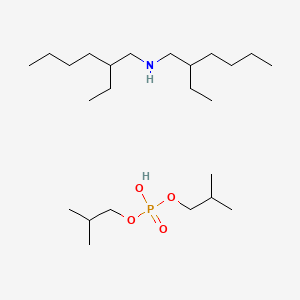
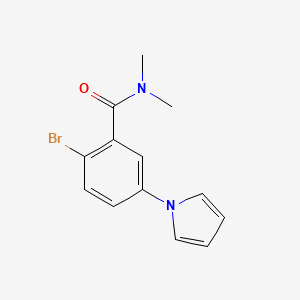

![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)
